N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride
Description
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride is a synthetic organic compound featuring a cyclopropane ring conjugated to a carboxamide group, which is further substituted with a 4-(1-aminoethyl)phenyl moiety. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research. This compound is structurally characterized by its cyclopropane-carboxamide backbone, a design motif often utilized in medicinal chemistry to confer rigidity and metabolic stability to drug candidates .
Properties
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10;/h4-8,10H,2-3,13H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRZZOQLWZIDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170962-96-5 | |
| Record name | N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride, a compound with a chemical formula of CHClNO and a molecular weight of 240.73 g/mol, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural characteristics enable it to bind effectively to these targets, which may lead to the inhibition or modulation of their functions. Key interactions include:
- Glycogen Synthase Kinase-3β (GSK-3β) : This enzyme is implicated in various neurodegenerative diseases, including Alzheimer's disease. In studies, compounds based on similar scaffolds have shown inhibitory effects on GSK-3β, with one compound demonstrating an IC of 70 nM against this target .
- Neuroinflammatory Pathways : The compound has been explored for its anti-inflammatory properties in cellular models of neurodegeneration, helping to reduce the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α .
Therapeutic Potential
- Neurodegenerative Diseases : The compound has been investigated for its role in inhibiting pathways associated with neuroinflammation and neurodegeneration. It has shown promise in restoring cell viability in models of tau-induced toxicity .
- Cancer Research : this compound is being studied as a potential therapeutic agent in cancer treatment due to its ability to modulate signaling pathways linked to tumor growth and metastasis .
- In Vitro Studies : Research indicates that this compound can influence cell viability across various cell lines, demonstrating a significant impact on cellular processes related to proliferation and apoptosis .
Table 1: Summary of Biological Activities
| Study | Target | IC | Effect | Reference |
|---|---|---|---|---|
| Study 1 | GSK-3β | 70 nM | Inhibition of neuroinflammation | |
| Study 2 | Cancer Cells | >100 μM | Cytotoxicity assessment | |
| Study 3 | Various Enzymes | Varies | Modulation of enzymatic activity |
Research Highlights
- A study focused on the synthesis and evaluation of GSK-3β inhibitors revealed that compounds structurally related to this compound exhibited significant inhibitory activity against the enzyme, contributing to the understanding of its mechanism in neurodegenerative diseases .
- Further investigations into the compound's pharmacological profile indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting its potential for development into therapeutic agents .
Scientific Research Applications
GSK-3β Inhibition
Recent studies have indicated that compounds based on the cyclopropanecarboxamide scaffold exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neuroinflammatory processes and Alzheimer's disease. For instance, a derivative of this compound demonstrated an IC50 value of 70 nM against GSK-3β, showcasing its potential as a therapeutic agent for neurodegenerative diseases .
Anti-inflammatory Effects
In vitro studies have revealed that N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride can significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential utility in treating conditions characterized by chronic inflammation .
Proteomics Research
This compound is also utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its ability to modulate specific protein targets makes it valuable in the development of assays for drug discovery and biomarker identification .
Case Study 1: Neuroprotection in Alzheimer's Models
A study investigated the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The compound was shown to restore cell viability after exposure to neurotoxic agents, indicating its potential as a neuroprotective agent .
Case Study 2: In Vivo Efficacy
In vivo experiments have demonstrated that this compound can effectively reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. These findings support further exploration into its therapeutic applications for neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride with structurally or functionally related compounds, based on available data from chemical catalogs and classification reports.
Key Structural and Functional Differences:
Backbone Rigidity vs. In contrast, N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide retains the cyclopropane motif but incorporates a bulkier diphenylbutenyl group, likely altering pharmacokinetic properties such as lipophilicity .
Amino Group Positioning: The 1-aminoethyl substituent in the target compound provides a secondary amine, which may influence solubility and hydrogen-bonding interactions.
Halogenation and Electronic Effects: The trifluorobutynol group in (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce bioavailability compared to non-halogenated analogs .
Commercial Availability: Unlike discontinued this compound, simpler compounds like 2-aminopropane-1,3-diol remain widely available due to their utility as building blocks in organic synthesis .
Notes
- Sourcing Limitations: The discontinuation of this compound underscores the transient availability of niche research chemicals, urging reliance on custom synthesis .
- Structural Insights: Comparative analysis suggests that minor modifications (e.g., primary vs. secondary amines, halogenation) significantly alter physicochemical and biological profiles, guiding rational drug design .
- Data Gaps : Detailed in vitro or in vivo data for the target compound are absent in public domains, necessitating further collaboration with industrial or academic partners for advanced studies.
Preparation Methods
Process Description
A notable chiral resolution approach involves the preparation of stereoisomeric mixtures followed by selective crystallization or salt formation to isolate the desired optical isomer with high enantiomeric excess.
- The process starts with the synthesis of racemic N-[4-(1-aminoethyl)phenyl] derivatives, often as sulfonamide intermediates.
- These racemates are subjected to chiral resolution using chiral acids or bases to form diastereomeric salts.
- Recrystallization or selective precipitation is applied to isolate the (R)- or (S)-enantiomer with optical purity exceeding 96%.
- The resolution is carried out in solvents such as tetrahydrofuran (THF) or methanol, often at controlled temperatures ranging from -40 °C to 50 °C.
- The process avoids hazardous conditions like excessive hydrogen gas evolution, improving safety and economic viability.
Key Findings and Advantages
- The method achieves high optical purity without resorting to low-temperature asymmetric synthesis.
- It is significantly more economical and safer than conventional asymmetric methods.
- The approach allows the recovery and reuse of chiral auxiliaries or acids, enhancing sustainability.
Representative Data
| Parameter | Condition/Value | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Methanol | Used for dissolution and recrystallization |
| Temperature | -40 °C to 50 °C | Controlled to optimize optical purity |
| Optical Purity | >96% | High enantiomeric excess achieved |
| Reaction Time | ~10 hours | For reduction and resolution steps |
| Safety Considerations | Avoids explosive hydrogen generation | Safer than conventional methods |
Asymmetric Synthesis Using Ellman’s Chiral Auxiliary
Method Description
- The Ellman’s chiral auxiliary method enables asymmetric synthesis of the (R)- or (S)-N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide.
- The process involves:
- Starting from N-(4-acetylphenyl)cyclopropanecarboxamide derivatives.
- Introducing the chiral sulfinyl auxiliary to form N-[4-[((R)-1-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]ethyl]phenyl]cyclopropanecarboxamide.
- Reduction of the ketone to the corresponding amine with high stereoselectivity.
- Removal of the chiral auxiliary under mild conditions.
- The reaction is typically performed at room temperature, improving operational simplicity.
Process Details
- Recrystallization of the stereoisomeric mixture is performed at temperatures ranging from -5 °C to 35 °C.
- The purified intermediate is then converted to the hydrochloride salt by treatment with 3N to 6N hydrochloric acid in methanol.
- The final product is isolated by concentration under reduced pressure and purification with acetone.
Advantages and Optical Purity
- This method yields high optical purity (close to or exceeding 99% enantiomeric excess).
- It avoids low-temperature reactions and hazardous reagents.
- The process is scalable and suitable for industrial production.
Representative Data Summary
| Step | Conditions | Outcome |
|---|---|---|
| Chiral auxiliary attachment | Room temperature | Formation of sulfinyl intermediate |
| Reduction | Room temperature, NaBH4 or similar | Stereoselective amine formation |
| Recrystallization | -5 °C to 35 °C | Enrichment of desired stereoisomer |
| Hydrochloride salt formation | 3N to 6N HCl in methanol | Final product isolation |
| Optical Purity | >98% | High enantiomeric excess |
Conventional Amide Coupling and Hydrochloride Salt Formation
General Synthetic Route
- The primary synthetic step involves coupling 4-(1-aminoethyl)phenyl derivatives with cyclopropanecarboxylic acid or its activated derivatives.
- The coupling is performed using standard amide bond formation techniques, such as carbodiimide-mediated coupling or acid chloride intermediates.
- The crude amide is purified and then converted to the hydrochloride salt by treatment with ethanolic hydrochloric acid.
- The salt is isolated by crystallization, filtration, and drying.
Process Conditions and Yield
- Reaction temperatures range from 60 °C to 100 °C for amide bond formation.
- Hydrochloride salt formation is typically done at room temperature using ethanolic 3N HCl.
- Yields of crystalline hydrochloride salts are reported around 88%, with melting points in the range of 178-180 °C.
Representative Data Table
| Step | Conditions | Yield/Outcome |
|---|---|---|
| Amide bond formation | 60-100 °C, carbodiimide or acid chloride | High conversion to amide |
| Hydrochloride salt formation | Ethanolic 3N HCl, room temperature | 88% yield of crystalline salt |
| Melting point | 178-180 °C | Confirms purity |
Summary Table of Preparation Methods
Q & A
Q. What are the key methodological considerations for synthesizing N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride?
The synthesis typically involves coupling a cyclopropanecarboxamide moiety with a substituted phenylamine derivative. Critical steps include:
- Amide bond formation : Using carbodiimide-based coupling agents under inert atmospheres to prevent side reactions.
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) to achieve >98% purity, as seen in cyclopropane-containing analogs .
- Hydrochloride salt formation : Reaction with HCl gas in anhydrous solvents to enhance stability . Variations in protocols (e.g., solvent choice, catalysts) may affect yield and purity, necessitating optimization .
Q. What safety protocols are essential for handling this compound?
Based on GHS classifications for structurally similar compounds:
- Acute toxicity (H302) : Use P95/P1 respirators for dust control and avoid ingestion .
- Skin/eye irritation (H315/H319) : Wear nitrile gloves and safety goggles; rinse exposed areas with water for ≥15 minutes .
- Storage : Keep in airtight containers at -20°C to prevent degradation .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodologies include:
- NMR spectroscopy : To verify cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm protons) and amine protonation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₈ClN₂O) .
- X-ray crystallography : For absolute configuration determination in analogs .
Q. What strategies improve the solubility of this hydrophobic compound?
- Hydrochloride salt formation : Enhances aqueous solubility via ionic interactions .
- Co-solvent systems : Use DMSO:water (1:4) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can receptor binding affinity be systematically evaluated?
- Radioligand displacement assays : Use ³H-labeled analogs to quantify binding to neurotransmitter receptors (e.g., serotonin 5-HT₂A) in cell membranes .
- Surface plasmon resonance (SPR) : Real-time kinetics (ka/kd) for receptor-ligand interactions .
- Computational docking : Molecular dynamics simulations to predict binding poses in receptor active sites .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Control experiments : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate protocol variability .
- Purity verification : Re-analyze compound batches via HPLC to rule out degradation .
- Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., cAMP inhibition) .
Q. What factors influence the compound’s stability under varying experimental conditions?
- Temperature : Degradation above 25°C necessitates cold storage (-20°C) .
- pH sensitivity : Protonated amine groups degrade in alkaline conditions (pH >9); use buffered solutions (pH 4–6) .
- Light exposure : Protect from UV light to prevent cyclopropane ring opening .
Q. How do structural analogs compare in reactivity and target selectivity?
- Cyclopropane vs. cyclohexane : Cyclopropane’s ring strain increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
- Substituent effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring improve metabolic stability but reduce blood-brain barrier penetration .
- Piperidine vs. piperazine : Piperidine-containing analogs show higher μ-opioid receptor affinity, while piperazine derivatives target serotonin receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
